molecular formula C9H23N2Si B14700665 Methyl bis(diethylamino)silane

Methyl bis(diethylamino)silane

Cat. No.: B14700665
M. Wt: 187.38 g/mol
InChI Key: QGGPJGXOEPEWCC-UHFFFAOYSA-N
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Description

Methyl bis(diethylamino)silane is a high-purity organosilicon compound designed for use as a precursor in advanced thin-film deposition processes. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Primary Research Applications & Value This compound's main research value lies in its role as a precursor for the deposition of silicon-based thin films, such as silicon dioxide (SiO₂) and silicon nitride (Si₃N₄), via techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) . These films are critical in the fabrication of semiconductor devices, acting as gate dielectrics, passivation layers, and diffusion barriers . The presence of the methyl group and diethylamino ligands in its structure offers a specific balance of volatility and thermal reactivity, which can enable higher growth per cycle and lower impurity incorporation in the resulting films compared to other aminosilanes . Researchers value it for processes requiring precise, conformal film deposition on complex three-dimensional structures at various temperature ranges . Mechanism of Action in Deposition During ALD or CVD processes, this compound is vaporized and introduced into a reaction chamber. The mechanism of film growth involves the self-limiting adsorption of the precursor molecules onto a substrate surface. The diethylamino groups act as leaving ligands, which are cleaved through thermal energy or with the assistance of a co-reactant (such as water, ozone, or plasma-activated oxygen/nitrogen). This cleavage allows the silicon atom to form bonds with the growing film matrix (e.g., Si-O or Si-N), while the methyl group may integrate into the film or be eliminated as volatile byproducts . This controlled reaction mechanism is fundamental to achieving the high conformality and excellent thickness uniformity that ALD is known for. Handling & Safety As a highly specialized research chemical, it requires careful handling. It is a highly flammable liquid that reacts intensely with water, releasing flammable gases . It must be stored under an inert atmosphere, such as argon or nitrogen, in a cool, dry, and well-ventilated environment, away from ignition sources and oxidizers . Appropriate personal protective equipment, including protective gloves and glasses, is mandatory during operation.

Properties

Molecular Formula

C9H23N2Si

Molecular Weight

187.38 g/mol

InChI

InChI=1S/C9H23N2Si/c1-6-10(7-2)12(5)11(8-3)9-4/h6-9H2,1-5H3

InChI Key

QGGPJGXOEPEWCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[Si](C)N(CC)CC

Origin of Product

United States

Synthetic Methodologies and Precursor Development of Methyl Bis Diethylamino Silane

Strategies for Silicon-Nitrogen Bond Formation in Aminosilanes

The formation of the silicon-nitrogen (Si-N) bond is the cornerstone of aminosilane (B1250345) synthesis. Various methods have been developed to achieve this, with the choice of method often depending on factors such as desired purity, scale, and the nature of the substituents on both the silicon and amine precursors.

Amination of Chlorosilanes: A Principal Synthetic Route

The most traditional and widely employed method for synthesizing aminosilanes, including Methyl bis(diethylamino)silane (B1590842), is the amination of chlorosilanes. rsc.org This reaction involves the nucleophilic substitution of a chlorine atom on a chlorosilane with an amine. The general reaction is represented as:

R4-nSiCln + 2n R'2NH → R4-nSi(NR'2)n + n R'2NH2Cl

In the specific case of Methyl bis(diethylamino)silane, dichloromethylsilane (B8780727) would be reacted with diethylamine (B46881). A key challenge in this method is the formation of a hydrochloride salt of the amine as a byproduct. google.com This salt must be removed from the product, often through filtration and subsequent purification steps. The presence of halogens in the final product can be detrimental to its stability and performance in certain applications, making halogen-free synthesis routes an attractive alternative. google.com

A patent discloses a method for synthesizing bis(diethylamino)silane by reacting dichlorosilane (B8785471) with diethylamine in hexane, using a clay catalyst. google.com Another patented method involves the reaction of dichlorosilane with a lithium salt of diethylamine, which is prepared by reacting diethylamine with an organolithium reagent. google.com This approach aims for high product yield and selectivity. google.com

Catalytic Approaches in Aminosilane Synthesis

Catalytic methods for aminosilane synthesis are gaining traction as they offer more atom-economical and environmentally friendly alternatives to traditional routes. rsc.org Dehydrogenative coupling of silanes and amines is a prominent catalytic approach where the only byproduct is hydrogen gas. google.comrsc.org This method simplifies product purification significantly. rsc.org

Various catalysts, including those based on main group elements (Li, Na, K, Mg, Ca, Sr, Al), lanthanides, and transition metals, have been explored for this transformation. rsc.orgrsc.org For instance, a platinum(II) complex has been shown to be a highly active and selective catalyst for the dehydrocoupling of amines and silanes at very low catalyst loadings. rsc.orgrsc.org Mechanistic studies suggest that the reaction proceeds through the electrophilic activation of the silane (B1218182) by the platinum catalyst, with assistance from the amine. rsc.orgrsc.org The choice of catalyst can influence the selectivity of the reaction, which is crucial when dealing with primary silanes that can form mono-, di-, and tri-aminosilanes. rsc.org

Rational Precursor Design for Optimized Reactivity and Performance

The performance of an aminosilane precursor like this compound in applications such as atomic layer deposition (ALD) is heavily dependent on its molecular structure. The substituents on both the silicon atom and the nitrogen atoms play a crucial role in determining the precursor's reactivity, volatility, and thermal stability.

Elucidation of Steric and Electronic Influences of Amino Substituents

The size and electronic nature of the amino groups significantly impact the properties of the aminosilane. Steric hindrance, which is the slowing of chemical reactions due to the spatial bulk of substituents, is a critical factor. wikipedia.org Bulky amino groups can influence the coordination environment around the silicon center and affect the reactivity of the precursor. nih.gov For instance, in the context of ALD, the size of the alkylamino ligands can affect the adsorption energies, reaction energy barriers, and desorption energies of byproducts. rsc.org

Computational studies have been employed to understand these effects. Density functional theory (DFT) has been used to investigate the dimerization of intramolecular aminoboranes and aminoalanes, revealing that substituent size is a crucial factor. rsc.org Similarly, the steric and electronic effects of ligands on the structure and photophysical properties of metal complexes have been studied, highlighting how these factors determine the final molecular arrangement. nih.gov In the case of aminosilanes, bulky substituents can stabilize a molecule by preventing unwanted reactions. wikipedia.org

The electronic effects of the amino substituents also play a vital role. The electronegativity of the atoms in the substituent can influence the electron density at the silicon center, thereby affecting its reactivity. For example, fluorinated substituents are thought to suppress tunneling and increase breakdown strength in insulating films due to the high electronegativity of fluorine. harvard.edu

Impact of Silicon Substitution Patterns on Precursor Efficacy

Studies on different aminosilane precursors for ALD have shown that the number and type of amino ligands, as well as other substituents on the silicon atom, affect the deposition process. For example, a comparative study of aminosilane precursors with varying numbers of amino ligands for SiNx ALD revealed that the precursor with one amino ligand performed better in several aspects than one with two. researchgate.net First-principles studies on mono(alkylamino)silane precursors have indicated that the nature of the substitution groups is important for designing better precursors for depositing high-quality thin films. rsc.org The substitution pattern can influence the precursor's adsorption on a surface and the subsequent chemical reactions that lead to film growth. nih.gov For instance, bis-alkylamino substitution is considered a promising starting point for developing new silicon precursors for ALD. nih.gov

Advanced Purification and Characterization Techniques for High-Purity Aminosilanes

Achieving high purity is crucial for aminosilane precursors, especially for applications in the electronics industry where even trace impurities can significantly impact device performance. openpr.com Various purification techniques are employed to remove byproducts and unreacted starting materials.

Common purification methods include distillation, rectification, and adsorption. google.com Fractional distillation is effective for separating compounds with different boiling points. wikipedia.org For aminosilanes synthesized via the chlorosilane route, filtration is necessary to remove the ammonium (B1175870) halide salt byproduct. google.com Adsorbents like molecular sieves and activated carbon can be used to remove specific impurities. google.com

A range of analytical techniques are used to characterize the purity and structure of aminosilanes. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 29Si) is a powerful tool for determining the molecular structure and identifying impurities. nih.gov Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify functional groups present in the molecule. nih.gov Mass spectrometry helps in determining the molecular weight and fragmentation pattern. For applications involving surface functionalization, techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are used to characterize the resulting layers. nih.gov

Mechanistic Investigations of Methyl Bis Diethylamino Silane Reactivity

Unraveling Gas-Phase Decomposition Pathways and Thermochemistry

Theoretical investigations into the gas-phase decomposition of aminosilanes provide critical insights into their stability and the formation of reactive species essential for film growth. While direct computational studies on Methyl bis(diethylamino)silane (B1590842) are not extensively documented, research on the closely related compound, bis(dimethylamino)silane (BDMAS), offers a robust model for understanding its thermochemical behavior. digitellinc.comnih.gov Ab initio calculations have been employed to map the reaction pathways for the decomposition of BDMAS, considering both concerted and stepwise reactions. acs.org These studies systematically explore the initial cleavage of the Si-N, N-C, and Si-H bonds to determine the most likely decomposition routes. nih.govacs.org

Computational Studies on Bond Dissociation Energies and Cleavage Mechanisms (Si-N, N-C, Si-H bonds)

Computational studies on bis(dimethylamino)silane (BDMAS), a structural analog of Methyl bis(diethylamino)silane, have determined the energies required to break key bonds within the molecule. nih.govacs.org These bond dissociation energies (BDEs) are fundamental to predicting the initial steps of thermal decomposition. The energy required to cleave the N-CH₃ bond was found to be 80.6 kcal/mol. nih.govacs.org This is significantly lower than the energy needed to break the Si-N and Si-H bonds, which were both calculated to be 87.4 kcal/mol. nih.govacs.org This suggests that under thermal stress, the initial fragmentation is most likely to occur at the nitrogen-carbon bond. nih.gov These findings indicate that the bonds in BDMAS are more easily broken compared to similar bonds in tris(dimethylamino)silane (B81438) (TrDMAS), implying that BDMAS may function as a more efficient precursor gas. digitellinc.comacs.org

Table 1: Calculated Bond Dissociation Energies for bis(dimethylamino)silane (BDMAS)

Bond Dissociation Energy (kcal/mol)
N-CH₃ 80.6
Si-N 87.4
Si-H 87.4

Data sourced from theoretical studies on BDMAS, a close analog to this compound. nih.govacs.org

Identification and Characterization of Reactive Intermediates

The decomposition of bis(dimethylamino)silane (BDMAS) leads to the formation of two primary types of reactive species: methyleneimine and silanimine. digitellinc.comacs.org In total, computational studies have identified seven distinct intermediate species, comprising four types of methyleneimines and three types of silanimines. nih.gov The formation of these intermediates is a result of the initial bond cleavages and subsequent intramolecular rearrangements. digitellinc.com A particularly favored pathway involves the concerted elimination of methane (B114726) (CH₄) from BDMAS to produce N-dimethylaminosilyl methyleneimine (H₂C=N-SiH₂N(CH₃)₂). nih.govacs.org The identification of these intermediates is key to understanding the subsequent reactions that lead to the formation of silicon nitride and silicon carbonitride thin films. nih.gov

Kinetic and Thermodynamic Aspects of Decomposition Across Temperature Ranges

The competition between different decomposition pathways for bis(dimethylamino)silane (BDMAS) is highly dependent on temperature. nih.govacs.org Across a wide temperature range, from 0 K up to 2673 K, the concerted formation of N-dimethylaminosilyl methyleneimine through methane elimination is consistently the most favored pathway from both a kinetic and thermodynamic standpoint. acs.org This pathway has a calculated activation enthalpy (ΔH₀‡) of 62.7 kcal/mol and a reaction enthalpy (ΔH₀) of 7.7 kcal/mol. nih.gov

However, temperature variations can shift the dominant products. At lower temperatures, the production of N-methyl methyleneimine (H₂C=NCH₃) is favored. digitellinc.comnih.govacs.org Conversely, at higher temperatures, the formation of N-methylsilanimine (H₂Si=NCH₃) and 1-dimethylamino-N-methylsilanimine (Me₂NSi=NCH₃) becomes more prominent. digitellinc.comnih.govacs.org This temperature-dependent behavior allows for a degree of control over the reactive species generated in the gas phase, which can influence the composition and properties of the deposited film.

Probing Surface Reaction Mechanisms in Thin Film Deposition

The interaction between the precursor molecule and the substrate surface is a critical stage in the thin-film deposition process. Studies using density functional theory (DFT) on bis(diethylamino)silane (BDEAS), an analog without the methyl group on the silicon, provide significant insights into the adsorption and reaction mechanisms on functionalized surfaces, such as OH-terminated Si(001). researchgate.net

Investigation of Adsorption Behavior on Functionalized Substrates

The adsorption and subsequent surface reaction of bis(diethylamino)silane (BDEAS) on a hydroxylated silicon surface have been investigated to understand the initial steps of atomic layer deposition (ALD). researchgate.net The study considered the breaking of the relatively weak Si-H and Si-N bonds during the surface reaction. researchgate.net Calculations showed that BDEAS could adsorb on the surface with adsorption energies of 0.43 eV and 0.60 eV for configurations favoring Si-H and Si-N bond breaking, respectively. researchgate.net

Crucially, the energy barrier for the surface reaction is a determining factor for whether the molecule reacts or desorbs. The Si-H bond dissociation energy did not decrease upon adsorption, leading to a high reaction energy barrier of 1.60 eV. researchgate.net In contrast, the Si-N bond dissociation energy was lowered by adsorption, resulting in a much lower reaction energy barrier of 0.52 eV. researchgate.net Since this reaction barrier is lower than the adsorption energy (0.60 eV), the molecule is more likely to react via Si-N bond cleavage than to desorb from the surface. researchgate.net This indicates that the breaking of the Si-N bond is the dominant pathway for the initial surface reaction, a finding that aligns with experimental observations. researchgate.net

Table 2: Calculated Energy Barriers for BDEAS on OH-Terminated Si(001)

Reaction Pathway Adsorption Energy (eV) Reaction Energy Barrier (eV) Outcome
Si-H Bond Breaking 0.43 1.60 Desorption likely
Si-N Bond Breaking 0.60 0.52 Reaction favored

Data from density functional theory calculations. researchgate.net

Role of Amino Ligands in Surface Self-Catalysis and Reaction Pathways

The amino ligands play a direct and crucial role in the surface reaction mechanism of aminosilane (B1250345) precursors. In the case of bis(diethylamino)silane (BDEAS), the initial reaction on a hydroxylated surface proceeds through the exchange of one of the diethylamino ligands. researchgate.net The BDEAS molecule adsorbs, and the Si-N bond cleaves, leading to the desorption of diethylamine (B46881) (DEA). researchgate.net This process leaves a silyl (B83357) group bonded to the surface. This mechanism, where a ligand is exchanged, is a common feature for bis-aminosilane precursors. researchgate.net The remaining amine ligand is then typically removed in a subsequent step, such as through combustion reactions activated by an oxygen plasma co-reactant, which releases species like H₂O and CO₂. researchgate.net The diethylamino group, therefore, functions as a leaving group that facilitates the covalent bonding of the silicon species to the substrate.

Reactivity with Oxidizing Agents in Controlled Environments

The reactivity of aminosilanes, including this compound, with oxidizing agents is a critical aspect of their chemistry, particularly in the context of materials science and chemical synthesis. The presence of both silicon-hydrogen (Si-H) and silicon-nitrogen (Si-N) bonds provides multiple active sites for oxidative reactions. While specific mechanistic studies on this compound are not extensively detailed in the public domain, its reactivity can be inferred from closely related compounds, such as bis(diethylamino)silane (BDEAS), and the general behavior of organosilanes.

Research into the atomic layer deposition (ALD) of silicon-based thin films provides significant insight into the reactivity of aminosilanes with oxidants under controlled conditions. In these processes, aminosilane precursors are exposed to powerful oxidizing agents like ozone (O₃) or oxygen (O₂) plasma to deposit high-quality films.

Detailed Research Findings

Studies using BDEAS, a close structural analog to this compound, are particularly informative. In ALD processes, BDEAS is used as a silicon precursor to grow silicon dioxide or more complex oxides like hafnium silicate (B1173343) (HfSiOₓ). researchgate.net The fundamental reaction involves the sequential exposure of a substrate to the silane (B1218182) precursor and an oxidizing agent.

The reaction with ozone is particularly effective. It has been shown that BDEAS readily reacts with ozone, while its reaction with water (H₂O) is less favorable under similar low-temperature conditions. researchgate.net This suggests that the Si-H bonds within the adsorbed precursor are robust enough to resist oxidation by water but are readily cleaved by a stronger oxidant like ozone. researchgate.net This selective reactivity is a cornerstone of the ALD process, allowing for layer-by-layer growth.

Reaction with Oxygen Plasma:

When O₂ plasma is used as the oxidant, a variety of highly reactive species are generated, including singlet oxygen (¹O₂), atomic oxygen (¹O and ³O), in addition to ordinary molecular oxygen (³O₂). researchgate.net While ground-state molecular oxygen is relatively inactive towards the surface silane groups, the other plasma-generated species are strong oxidizers. researchgate.net These species can react through complex, multi-step pathways to break the Si-N and Si-H bonds and form a stable SiO₂ network. researchgate.net The amine byproducts are combusted by the plasma, leading to the release of species such as H₂O, CO₂, CO, N₂O, and NO₂. researchgate.net

Self-Catalysis Mechanism:

An interesting aspect of aminosilane chemistry is the potential for self-catalysis. Density functional theory (DFT) calculations have shown that aminosilanes can lower the activation energy for Si-O bond formation. researchgate.net This catalytic effect facilitates the initial reaction between the silane and surface hydroxyl (-OH) groups, which is a critical step in the deposition process. researchgate.net

Bond Reactivity:

The reactivity of aminosilanes is governed by the relative strengths of their chemical bonds. Theoretical investigations into BDEAS have determined the bond dissociation energies, revealing that the Si-N and Si-H bonds are the weakest in the molecule. researchgate.net This inherent weakness makes them the most probable sites for bond cleavage during reactions with oxidants, which is consistent with experimental observations in ALD processes. researchgate.netresearchgate.net

The table below summarizes the reactivity of BDEAS, as an analog for this compound, with different oxidizing agents in controlled deposition processes.

Table 1: Reactivity of Bis(diethylamino)silane (BDEAS) with Oxidizing Agents in ALD

Precursor Oxidizing Agent Temperature Window (°C) Primary Product Reference
BDEAS Ozone (O₃) 200 - 250 Silicon Dioxide (SiO₂) researchgate.net
BDEAS Oxygen (O₂) Plasma ~110 Silicon Dioxide (SiO₂) researchgate.net
BDEAS & Tetrakis(diethylamino)hafnium Ozone (O₃) 200 - 250 Hafnium Silicate (HfSiOₓ) researchgate.net

The following table presents the calculated bond dissociation energies for BDEAS, highlighting the bonds most susceptible to reaction.

Table 2: Calculated Bond Dissociation Energies in Bis(diethylamino)silane (BDEAS)

Bond Dissociation Energy (kcal/mol) Implication for Reactivity Reference
Si-H Relatively Weak Prone to cleavage by strong oxidants. researchgate.net
Si-N Weakest Bond Primary site for reaction and precursor adsorption. researchgate.net

Note: Specific numerical values were not provided in the source, but the relative order of bond strength was established.

Advanced Material Applications of Methyl Bis Diethylamino Silane Via Vapor Phase Deposition

Chemical Vapor Deposition (CVD) of Silicon-Containing Films

Chemical Vapor Deposition (CVD) is a widely used process where a substrate is exposed to volatile precursors that react or decompose on the surface to produce the desired film. epo.org Methyl bis(diethylamino)silane (B1590842) is utilized in various CVD techniques to deposit silicon-based films, including silicon oxide and silicon nitride.

Low-Pressure Chemical Vapor Deposition (LPCVD) Methodologies

Low-Pressure Chemical Vapor Deposition (LPCVD) is a CVD variant performed at sub-atmospheric pressures. This reduction in pressure increases the mean free path of gas molecules, leading to more uniform film deposition over complex topographies. While specific studies focusing solely on Methyl bis(diethylamino)silane in LPCVD are not extensively detailed in the provided results, the general principles of LPCVD are relevant. For instance, LPCVD processes with other precursors like dichlorosilane (B8785471) and ammonia (B1221849) often require high temperatures (above 750°C) to achieve good film quality. epo.org The use of aminosilane (B1250345) precursors like this compound in LPCVD is driven by the need for lower deposition temperatures (below 600°C) while maintaining desirable film properties. epo.org

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Systems

Plasma-Enhanced Chemical Vapor Deposition (PECVD) utilizes plasma to energize the precursor gases, allowing for film deposition at lower temperatures than traditional CVD methods. This is particularly advantageous for temperature-sensitive substrates. In PECVD, this compound can be used to deposit silicon carbonitride (SiCN) films. researchgate.net The deposition temperature in PECVD is a critical parameter that influences the properties of the resulting films. researchgate.net For example, using bis(dimethylamino)methylsilane, a related aminosilane, amorphous silicon carbonitride films have been produced by remote nitrogen plasma CVD, where the film's growth rate is controlled by the adsorption process on the substrate. researchgate.net

Hot-Wire Chemical Vapor Deposition (HWCVD) Processes

Hot-Wire Chemical Vapor Deposition (HWCVD), also known as catalytic CVD (Cat-CVD), employs a heated filament to catalytically decompose the precursor gases. acs.orgnih.gov This method offers high deposition rates, low substrate temperatures, and avoids plasma-induced damage. acs.orgnih.gov In HWCVD, organosilicon compounds, including methyl-substituted silanes, are catalytically decomposed on hot tungsten or tantalum filaments. acs.orgnih.govresearchgate.net The reaction chemistry in the gas phase is complex and can involve both silylene/silene reactions and free-radical chain reactions, depending on the number of methyl substitutions in the precursor. acs.orgnih.govscispace.com This transition in reaction pathways influences the composition of the deposited silicon carbide films, with a higher carbon content observed when using precursors with fewer Si-H bonds. acs.orgnih.gov

Atomic Layer Deposition (ALD) of Silicon-Containing Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. nih.gov This process allows for atomic-level control over film thickness and produces highly conformal and uniform films, which is crucial for modern microelectronics. electrochem.org this compound is a valuable precursor for the ALD of various silicon-containing films. researchgate.net

Fabrication of Silicon Oxide Films (SiO2)

This compound is used as a precursor in the ALD of silicon oxide (SiO2) films, a critical material in semiconductor devices. researchgate.net The process typically involves alternating pulses of the aminosilane precursor and an oxidant, such as ozone or an oxygen plasma. electrochem.orgresearchgate.net

Thermal ALD relies on the thermal energy of the substrate to drive the surface reactions. When using aminosilane precursors like this compound with ozone as the oxidant, a self-limiting growth behavior is observed within a specific temperature window. researchgate.net For instance, with bis(ethyl-methyl-amino)silane (BEMAS), a related precursor, ALD of SiO2 occurs at temperatures around 300°C. svc.org The Si-H bonds in the adsorbed precursor are cleaved by ozone, enabling the layer-by-layer growth. svc.org Studies have shown that the deposition temperature significantly impacts the film properties. For example, SiO2 films grown at lower temperatures (around 50°C) using a novel aminodisilane (B14274064) precursor still exhibit high quality with good density and low impurity content. acs.org

A comparison of different aminosilane precursors, including bis(diethylamino)silane (BDEAS), for thermal ALD of silicon oxide has shown that bis-aminosilanes generally demonstrate superior deposition performance compared to tris(dimethylamino)silane (B81438) (TDMAS). electrochem.orgresearchgate.net BDEAS, when used with ozone, exhibits a well-defined ALD temperature window and results in films with a refractive index close to that of pure SiO2. electrochem.org

Synthesis of Silicon Nitride Films (SiNₓ)

BDEAS is a prominent precursor for depositing silicon nitride (SiNₓ) films, which are essential as dielectric and passivation layers in semiconductor devices. americanelements.comgoogle.com While thermal ALD of SiNₓ using BDEAS and ammonia (NH₃) is possible, theoretical studies based on Density Functional Theory (DFT) suggest it is an inherently high-temperature process due to high activation energies during precursor chemisorption and surface re-amination.

To overcome this limitation, PEALD is the preferred method for low-temperature SiNₓ deposition using BDEAS. electrochem.orgamericanelements.com As detailed in section 4.2.1.2, atmospheric-pressure PE-spatial-ALD with BDEAS and an N₂ plasma enables the growth of SiNₓ films at temperatures of 250°C and below. americanelements.com This method provides a high deposition rate and allows for the control of film composition by adjusting plasma parameters. electrochem.org

Table 2: PEALD-Synthesized Silicon Nitride (SiNₓ) Film Composition

Precursor Co-reactant Deposition Temp. (°C) Oxygen Content (at.%) Carbon Content (at.%) Source(s)
BDEAS N₂ Plasma 200 4.7 13.7 electrochem.org

**4.2.3. Deposition of Silicon Carbonitride Films (SiCᵧN₂) **

Silicon carbonitride (SiCᵧN₂) films are valued for their mechanical, optical, and thermal properties. While BDEAS is a versatile precursor for silicon nitride and oxide, the available research indicates that other aminosilanes are more commonly used as single-source precursors for SiCᵧN₂ deposition. mdpi.com Specifically, compounds such as methyltris(diethylamino)silane and tris(diethylamino)silane have been explicitly studied for the synthesis of SiCᵧN₂ films via plasma-enhanced chemical vapor deposition (PECVD). mdpi.com

However, one patent suggests that BDEAS can be blended with other silyl (B83357) precursors, such as bis-tert-butylaminosilane, to deposit silicon carbo-nitride films and alter the final film properties. This indicates a potential role for BDEAS as a co-precursor in specific process recipes rather than as a primary single-source precursor for SiCᵧN₂.

Formation of Ternary and Composite Oxide Films (e.g., Hafnium Silicate (B1173343) - HfSiOₓ)

BDEAS is an effective silicon precursor for the ALD of ternary and composite oxide films, most notably hafnium silicate (HfSiOₓ), a high-k dielectric material used to replace SiO₂ in advanced transistors. google.com The deposition of HfSiOₓ is achieved by alternating ALD cycles of the constituent oxides, in this case, SiO₂ and hafnium oxide (HfO₂). google.com

A successful low-temperature ALD process for HfSiOₓ uses BDEAS as the silicon source, tetrakis(diethylamino)hafnium as the hafnium source, and ozone (O₃) as the oxidizing agent. google.com A key advantage of this precursor combination is that the ALD temperature process windows for SiO₂ (from BDEAS) and HfO₂ overlap between 200 and 250°C. google.com This overlap allows for the deposition of composite HfSiOₓ films with tunable compositions by simply varying the ratio of the HfO₂ and SiO₂ ALD cycles. google.com

The resulting HfSiOₓ films are amorphous as-deposited. google.com The thermal stability of this amorphous structure, which is crucial for preventing current leakage in transistors, depends on the film's composition. google.com Films with a lower ratio of hafnia to silica (B1680970) (e.g., less than 2:1 HfO₂:SiO₂ cycles) remained amorphous up to annealing temperatures of 1000°C. google.com

Table 3: ALD Process for Hafnium Silicate (HfSiOₓ)

Film Component Precursor Oxidizing Agent Deposition Temp. (°C)
Silicon Oxide (SiO₂) Bis(diethylamino)silane (BDEAS) Ozone (O₃) 200 - 250
Hafnium Oxide (HfO₂) Tetrakis(diethylamino)hafnium Ozone (O₃) 200 - 250

Source: google.com

Achieving Conformal Coatings and High Aspect Ratio Structures

A primary advantage of ALD is its ability to deposit highly conformal films on substrates with complex, three-dimensional topographies and high aspect ratios (HAR). chemicalbook.com Processes using BDEAS are well-suited to meet these demanding requirements. americanelements.com For instance, the AP-PE-SALD process for SiNₓ using BDEAS is noted for its potential to uniformly coat 3D structures. americanelements.com

While direct data for BDEAS on extremely high aspect ratios is limited, studies on structurally similar aminosilane precursors are indicative of its capabilities. Research using bis(ethyl-methylamino)silane, a closely related compound, demonstrated a high level of thickness control and "perfect surface coverage" on structures with a 200:1 aspect ratio at a low growth temperature of 250°C. google.com Given that ALD is inherently a surface-controlled process, and BDEAS is widely used in PEALD for creating liners and spacers in front-end-of-line manufacturing, it is established as a reliable precursor for achieving conformal coatings in HAR applications.

Controlled Carbon Incorporation and Doping in Silicon Oxide Films

The use of organoaminosilane precursors, such as this compound, allows for the deposition of silicon oxide films with controlled carbon incorporation, often referred to as carbon-doped silicon oxide (CDO). epo.org This process is critical in the semiconductor industry for producing low-dielectric constant (low-k) films, which help reduce signal delay and power consumption in integrated circuits.

In vapor deposition processes like Plasma-Enhanced Atomic Layer Deposition (PEALD), the precursor is introduced into a reactor to form a thin film on a substrate. epo.org The inclusion of carbon into the silicon oxide matrix is achieved by leveraging the organic ligands of the precursor molecule—in this case, the methyl (-CH3) and ethyl (-C2H5) groups within the diethylamino ligands.

During the deposition process, the reaction conditions, such as temperature and the choice of co-reactant (e.g., an oxygen source), can be tuned to control the degree to which these organic groups are decomposed and incorporated into the growing film. For instance, using a less reactive oxidant or lower plasma power can result in a higher concentration of carbon remaining in the deposited silicon oxide film. Patents describe methods for forming carbon-doped silicon oxide films via vapor deposition from organoaminosilane precursors at temperatures of 350°C or less. epo.org The ability to precisely control carbon content allows for the tailoring of the film's dielectric constant, mechanical properties, and etch resistance to meet the specific demands of advanced semiconductor devices.

Theoretical studies on the decomposition of related aminosilanes, like bis(dimethylamino)silane, show that the molecule breaks down into various silicon, carbon, and nitrogen-containing species. digitellinc.com This fundamental understanding of decomposition pathways is crucial for predicting and controlling the final composition of the deposited films, including the level of carbon doping. digitellinc.com

Surface Functionalization and Interface Modification

The chemical reactivity of this compound makes it an effective agent for modifying the surfaces of various materials to enhance their properties and performance in composite systems.

This compound and its close analog, bis(diethylamino)silane (BDEAS), are valuable precursors for depositing high-quality protective thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ), via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). researchgate.netdockchemicals.comgoogle.com These films serve as insulators, chemical barriers, and passivation layers in microelectronics. epo.org

Silicon nitride, in particular, is a superior diffusion barrier against moisture and sodium ions compared to silicon dioxide, preventing corrosion and instability in microelectronic devices. epo.org The deposition of high-quality silicon nitride films at low temperatures (below 500°C) is a significant challenge that aminosilane precursors help address. epo.org

BDEAS has been successfully used in plasma-enhanced ALD (PEALD) to deposit SiO₂ films at temperatures as low as 110°C and 280°C using an oxygen plasma co-reactant. researchgate.netresearchgate.net The resulting films exhibit excellent electrical properties, including a high electrical breakdown field of approximately 10 MV/cm, with very low carbon content (<0.5%). researchgate.net The ability to form dense, conformal films at low temperatures is essential for applications involving temperature-sensitive substrates. researchgate.net

The table below summarizes findings from PEALD processes using BDEAS, a close structural analog to this compound.

PrecursorCo-reactantDeposition Temperature (°C)Film TypeGrowth Per Cycle (Å/cycle)Film Properties
BDEASO₂ Plasma280SiO₂Not SpecifiedBreakdown field ~10 MV/cm; Low carbon content (<0.5%) researchgate.net
BDEASO₂ PlasmaNot SpecifiedSiO₂1.31Good conformality on 1:20 aspect ratio structures google.com

This interactive table summarizes key parameters for thin film deposition using BDEAS.

Silane (B1218182) coupling agents are bifunctional molecules used to create a durable bond between inorganic materials (like glass, metals, or silica fillers) and organic polymers. researchgate.netnih.gov This enhancement of interfacial adhesion is critical for the performance of composite materials. mdpi.com

A silane coupling agent generally functions through a two-part mechanism:

Reaction with the Inorganic Surface : The silane possesses hydrolyzable groups that react with hydroxyl (-OH) groups present on the surface of the inorganic material, forming strong, covalent siloxane bonds (Si-O-Si). researchgate.netnih.gov In the case of this compound, the diethylamino groups can react with surface hydroxyls.

Interaction with the Organic Matrix : The silane also has an organofunctional group that is compatible with or can react with the polymer matrix. mdpi.com The methyl group on this compound provides a non-polar, organic-compatible interface.

By forming a chemical bridge at the interface, coupling agents improve the transfer of stress from the polymer matrix to the reinforcing filler, thereby enhancing the mechanical properties and durability of the composite material. researchgate.netmdpi.com While specific studies detailing this compound as a coupling agent are not prevalent, the principles of aminosilane chemistry suggest its suitability for this role, particularly in systems where an amine-reactive or methyl-compatible interface is desired. The use of various functional silanes has been shown to significantly improve the shear bond strength between materials like silicatized titanium and bis-GMA resins. nih.gov

Polymer Chemistry and Catalytic Science Involving Methyl Bis Diethylamino Silane

Integration into Silicon-Containing Polymer Synthesis

The bifunctional nature of Methyl bis(diethylamino)silane (B1590842) makes it a valuable monomer for the creation of silicon-containing polymers. Its diethylamino groups can be readily displaced by nucleophiles, such as alcohols, providing a clean and efficient route for polymerization.

One of the primary methods for integrating aminosilanes into polymers is through condensation polymerization. Research has demonstrated that bis(amino)silanes, which are structurally analogous to Methyl bis(diethylamino)silane, can react with aryldiols via melt copolymerization to produce poly(carbosiloxane)s. kstudy.com In this process, the Si-N bonds of the aminosilane (B1250345) are cleaved, and new Si-O bonds are formed with the diol, releasing diethylamine (B46881) as a benign byproduct. This method allows for the incorporation of fluorescent aromatic chromophores directly into the polymer backbone, leading to materials with tailored optical and thermal properties. kstudy.com

For instance, the melt copolymerization of bis(diethylamino)methyloctylsilane with various aryldiols has been successfully employed to synthesize a range of poly(carbomethyloctylsiloxane)s. kstudy.com These polymers are soluble in common organic solvents like chloroform (B151607) and THF and exhibit strong fluorescence. kstudy.com Similarly, other functionalized bis(amino)silanes have been used in copolymerization reactions with bis-silanols to prepare specialized alkarylenesiloxane polymers for high-temperature applications. dtic.mil

Table 1: Properties of Poly(carbosiloxane)s Synthesized from Bis(diethylamino)methyloctylsilane and Aryldiols kstudy.com

Aryldiol MonomerResulting PolymerUV-Vis Absorption λmax (nm)Fluorescence Emission λmax (nm)Thermal Stability (TGA, <9% weight loss up to)
BiphenolPoly(oxybiphenyloxymethyloctylsilane)263345200°C
Bisphenol APoly(oxy(4,4'-isopropylidene)diphenyleneoxymethyloctylsilane)265300200°C
Bisphenol AFPoly(oxy(4,4'-hexafluoroisopropylidene)diphenyleneoxymethyloctylsilane)265300200°C
2,6-NaphthalenediolPoly(oxy-2,6-naphthalenediyloxymethyloctylsilane)341420200°C
HydroquinonePoly(oxyphenyleneoxymethyloctylsilane)291315200°C

This table summarizes the optical and thermal properties of various poly(carbosiloxanes) created through the melt copolymerization of an aminosilane with different aryldiol derivatives, demonstrating the versatility of this synthetic route.

Dehydrogenative coupling is an atom-economical method for forming bonds between elements, releasing hydrogen gas as the only byproduct. The dehydrocoupling of amines and silanes is a direct and sustainable route to synthesize Si-N bonds, forming aminosilanes, oligosilazanes, and polysilazanes. rsc.org This process is a green alternative to traditional methods that often use corrosive chlorosilanes and generate salt waste. rsc.org

The reaction typically requires a catalyst, with complexes of various metals, including platinum, iron, and iridium, having been developed to promote this transformation efficiently. rsc.orgrsc.orgbath.ac.uk While the direct polymerization of this compound via this method is specific, the general principle allows for the reaction between Si-H and N-H bonds to build up polymer chains. wikipedia.org This catalytic approach offers a pathway to creating silicon-nitrogen polymers under controlled conditions. rsc.org

Anionic polymerization is a powerful technique for producing polymers with well-defined molecular weights and narrow molecular weight distributions. ethernet.edu.et While this compound itself is not a typical monomer for anionic polymerization, structurally similar compounds containing a polymerizable group, such as a vinyl moiety, can undergo this process. For example, Bis(dimethylamino)vinylmethylsilane has been shown to undergo anionic polymerization catalyzed by butyllithium (B86547) (BuLi). gelest.com

In such a system, the vinyl group is the site of polymerization. The bulky bis(amino)silyl group attached to the vinyl monomer would sterically and electronically influence the polymerization mechanism. The electron-donating nature of the amino groups can affect the reactivity of the propagating anionic center, potentially influencing the polymer's microstructure and properties. This demonstrates how aminosilane functionalities can be carried into a polymer architecture through chain-growth mechanisms like anionic polymerization, provided a suitable polymerizable group is present on the monomer. gelest.comresearchgate.net

Investigation of Catalytic Roles of Aminosilanes

Beyond their role as monomers, aminosilanes are investigated for their utility in catalysis, either as ligands for metal centers or as catalysts in their own right. The amine functionality can play a direct role in catalytic cycles. nih.govacs.org

The reactive nature of aminosilanes allows for their use in constructing complex ligands for catalytic systems. The Si-N bond can react with surface groups or other molecules to anchor catalytically active centers. For instance, aminosilanes have been used to functionalize silica (B1680970) surfaces. researchgate.net In one stepwise approach, an aminopropyl-functionalized silica surface was created, and the amine groups were subsequently lithiated and reacted with a chlorosilane bearing a cyclopentadienyl (B1206354) (Cp) ligand. researchgate.net This effectively tethers the Cp ligand to the silica support via a nitrogen-silicon linkage, creating a precursor for a supported catalyst. researchgate.net

More broadly, ligands incorporating both silicon and nitrogen atoms are of significant interest. Iridium complexes featuring a {quinoline-2-yloxy}dimethylsilyl ligand (a κ²-NSi type) have been synthesized and shown to be effective catalyst precursors. acs.org This demonstrates a strategy where a silyl (B83357) group is integrated into a chelating ligand framework to modulate the electronic and steric properties of a metal catalyst.

Aminosilanes and their derivatives can significantly enhance the speed and efficiency of certain chemical reactions. The amine groups within the aminosilane structure can act as internal or intermolecular catalysts for reactions such as the hydrolysis and condensation of silanes. nih.govacs.org

In the context of metal-catalyzed reactions, ligands derived from aminosilanes can lead to highly active catalysts. Iridium(III) complexes stabilized by a chelating NSi ligand have proven to be exceptionally effective for the cross-dehydrogenative coupling of secondary amines with hydrosilanes. acs.org One such catalyst exhibited a turnover frequency (TOF) as high as 79,300 h⁻¹, indicating a dramatic acceleration of the reaction rate. acs.org The choice of silane (B1218182) substrate was found to have a significant impact on the catalytic activity, as shown in the table below.

Table 2: Catalytic Performance in Cross-Dehydrogenative Coupling of N-methylaniline acs.org

Silane SubstrateTurnover Frequency (TOF₁/₂ in h⁻¹)
HSiMe₂Ph79,300
HSiEt₃15,200
H₂SiPh₂1,800
HSiMe(OSiMe₃)₂1,200

This table illustrates the influence of the silane coupling partner on the rate of the iridium-catalyzed cross-dehydrogenative coupling with N-methylaniline, highlighting the kinetic enhancement provided by the catalytic system.

Furthermore, neutral silicon compounds with highly electron-withdrawing groups can function as Lewis acid catalysts for reactions like aldehyde hydrosilylation, showcasing that silicon centers themselves can be engineered for catalytic activity. nih.govosti.gov

Advanced Analytical and Characterization Techniques for Research on Methyl Bis Diethylamino Silane

Elucidation of Molecular Structure and Conformation

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprints and Film Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are invaluable for both identifying the compound and analyzing the structure of films deposited from it.

In the study of related silane (B1218182) derivatives, IR and Raman spectra have been used to identify characteristic vibrational frequencies. jkps.or.kr For instance, the Si-H stretching fundamental is a strong indicator, and its position in the spectrum can be clearly observed. jkps.or.kr Theoretical calculations, such as those using density-functional theory (DFT), are often employed in conjunction with experimental spectra to make precise vibrational assignments. jkps.or.kr The analysis of vibrational spectra of annealed solid samples can also reveal information about intermolecular interactions. rsc.org For methyl bis(diethylamino)silane (B1590842), these techniques can be used to confirm its purity, study its decomposition pathways, and characterize the chemical bonding within deposited thin films.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the connectivity and chemical environment of atoms within a molecule.

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in the molecule, including the methyl and ethyl groups of the diethylamino ligands and the methyl group attached to the silicon atom. The chemical shifts and coupling constants of these protons are sensitive to their local electronic environment, allowing for unambiguous structural assignment. For example, in methylsilane, the chemical shifts of the methyl and silyl (B83357) protons are distinct and their coupling can be observed. chemicalbook.com

²⁹Si NMR: Silicon-29 NMR is particularly powerful for studying silicon-containing compounds, providing direct insight into the silicon atom's chemical environment. Although the natural abundance and sensitivity of ²⁹Si are low, requiring longer acquisition times, the large chemical shift range allows for clear differentiation between various silicon species. researchgate.net The chemical shift of the silicon atom in methyl bis(diethylamino)silane would be characteristic of a silicon atom bonded to a methyl group and two nitrogen atoms.

Comprehensive Analysis of Deposited Film Composition and Structure

When this compound is used as a precursor in deposition processes, such as atomic layer deposition (ALD) or chemical vapor deposition (CVD), a thorough analysis of the resulting thin films is critical.

Surface-Sensitive Techniques: X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com It is particularly well-suited for the analysis of thin films.

In the context of films deposited from aminosilane (B1250345) precursors, XPS can identify the presence of silicon, nitrogen, carbon, and oxygen. mdpi.com High-resolution scans of the core level spectra (e.g., Si 2p, N 1s, C 1s) provide information about the chemical bonding states. For instance, the Si 2p spectrum can be deconvoluted to distinguish between Si-N, Si-C, and Si-O bonds, which is crucial for determining the composition and purity of the deposited silicon nitride or silicon carbonitride films. researchgate.netnih.gov The presence of specific functional groups on the surface can also be confirmed. mdpi.com

Elemental and Stoichiometric Analysis: Rutherford Backscattering Spectrometry (RBS)

Rutherford Backscattering Spectrometry (RBS) is an analytical technique used to determine the structure and composition of materials by measuring the backscattering of a beam of high-energy ions (typically helium) impinging on a sample.

RBS is highly effective for determining the stoichiometry and thickness of thin films. arxiv.org For example, in the study of hafnium silicate (B1173343) films deposited using aminosilane precursors, RBS was used to confirm the excellent tunability of the film composition. researchgate.net It can provide depth-profiling information, revealing the distribution of elements within the film and at the interface with the substrate. arxiv.org For films deposited from this compound, RBS can be used to accurately measure the Si, N, and C content, ensuring the desired stoichiometry of the deposited material, such as silicon nitride. researchgate.net

Crystallographic and Morphological Studies: X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a material. For a crystalline solid, XRD provides a unique diffraction pattern, akin to a fingerprint, which reveals information about its crystal structure, phase, and degree of crystallinity. In the context of research on this compound, XRD would be primarily employed to study its solid-state structure, assuming it can be crystallized. The resulting diffraction pattern would allow for the determination of lattice parameters and the identification of the crystal system.

Furthermore, in studies where this compound is used as a precursor for the synthesis of new materials, such as silicon-based ceramics or semi-crystalline polymers, XRD is indispensable. It can be used to track the phase transitions that occur during processing and to determine the crystalline phases present in the final product. For instance, if used in a sol-gel process to produce silica (B1680970), XRD could reveal whether the resulting material is amorphous or has crystalline domains of quartz or other silica polymorphs.

The analysis of the peak profiles in the XRD pattern can also provide information on the crystallite size and lattice strain within the material, often calculated using methods like the Williamson-Hall plot.

Representative Data Table for XRD Analysis:

ParameterRepresentative ValueSignificance
2θ Peak Positions (degrees)Varies (e.g., 20.8°, 26.6°, 36.5°)Indicates specific crystal lattice planes.
Crystal Systeme.g., HexagonalDescribes the symmetry of the unit cell.
Crystallite Size (nm)20 - 100Average size of the coherently scattering crystalline domains.
Lattice Strain (%)0.1 - 0.5A measure of the distribution of lattice constants arising from crystal imperfections.

This table presents representative data that could be obtained from an XRD analysis of a crystalline derivative of this compound.

Microstructural Characterization: Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of the internal structure of materials at the nanoscale. For research involving this compound, TEM would be particularly valuable for characterizing the morphology of polymers, nanoparticles, or composite materials synthesized from this precursor.

For example, if this compound is used in the synthesis of block copolymers, TEM can reveal the microphase-separated morphologies, such as lamellar, cylindrical, or spherical domains. The contrast in TEM images arises from the differential scattering of electrons by regions of varying electron density. Staining with heavy elements may be required to enhance the contrast between different polymer blocks.

In the case of nanocomposites where silica nanoparticles are generated in situ from a precursor like this compound, TEM can provide detailed information on the size, shape, and dispersion of the nanoparticles within the polymer matrix. This is crucial for understanding the structure-property relationships of the resulting composite material. It is important to note that silicon-containing contaminants can be a concern in TEM analysis, and appropriate sample preparation and cleaning procedures are necessary.

Quantitative Elemental Mapping: Energy-Dispersive X-ray Analysis (EDX)

Energy-Dis

Future Research Trajectories and Emerging Applications of Methyl Bis Diethylamino Silane

Design and Synthesis of Next-Generation Aminosilane (B1250345) Precursors with Enhanced Functionality

The development of new and improved aminosilane precursors is a critical area of research, driven by the demand for advanced materials with tailored properties. Traditional synthesis of aminosilanes often involves the use of chlorosilanes, which can be corrosive and generate significant ammonium (B1175870) salt waste. rsc.org To address these environmental and efficiency concerns, researchers are exploring more sustainable and direct methods for creating Si-N bonds. rsc.org

One promising approach is the dehydrocoupling of amines and silanes, a process that forms the desired Si-N bond with the release of hydrogen gas as the only byproduct. rsc.org This method has been successfully catalyzed by various metals across the periodic table, with recent advancements using manganese-based catalysts showing particular promise for the synthesis of commercial chemical vapor deposition (CVD) precursors. rsc.orgelsevierpure.com These catalysts operate at ambient temperatures and can be used to produce a range of aminosilane monomers, as well as oligomeric and polymeric aminosilanes. rsc.orgelsevierpure.comlanl.gov

Another innovative strategy involves visible-light-mediated photoredox catalysis. This technique enables the three-component coupling of organo(tristrimethylsilyl)silanes with alkylamines and aldehydes to produce a wide array of highly functionalized α-aminosilanes under mild conditions. nih.gov This method is notable for its ability to accommodate both primary and secondary amines and to produce optically pure α-aminosilanes when chiral amines are used. nih.gov The reaction proceeds through the cross-coupling of silyl (B83357) radicals with α-amino alkyl radicals. nih.gov

Furthermore, copper-catalyzed hydroamination of vinylsilanes offers a highly enantioselective and regioselective route to α-aminosilanes. nih.gov This method provides access to valuable chiral organosilicon compounds that can serve as mimics of natural α-amino acids. nih.govnih.gov The development of these novel synthetic pathways is paving the way for a new generation of aminosilane precursors with enhanced functionality and a broader range of applications.

Integration into Advanced Semiconductor Device Architectures and Novel Nanoelectronics

Methyl bis(diethylamino)silane (B1590842), and other aminosilanes, are key precursors in the fabrication of advanced semiconductor devices and nanoelectronics, primarily through atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes. These techniques allow for the precise deposition of thin films that are essential components of modern electronic devices.

Aminosilanes are particularly valuable for depositing silicon-based films, such as silicon oxide (SiO2), silicon nitride (SiNx), and silicon carbonitride (SiCN). For instance, bis(diethylamino)silane has been successfully used as a liquid-phase silicon precursor for the low-temperature ALD of hafnium silicate (B1173343) (HfSiOx) films, which are important high-k dielectric materials. researchgate.net The ability to deposit these films at low temperatures (between 200 and 250 °C) is a significant advantage in semiconductor manufacturing. researchgate.net

The choice of precursor and deposition conditions can be tailored to achieve specific film properties. For example, using bis(dimethylamino)methylsilane (BDMAMS) in ALD can lead to carbon-doped silicon oxide films. aip.org The level of carbon doping can be controlled by adjusting the ozone concentration and dosing time during the deposition process. aip.org Theoretical studies on the decomposition of bis(dimethylamino)silane (BDMAS) suggest it may be a more efficient precursor than tris(dimethylamino)silane (B81438) (TrDMAS) for depositing silicon nitride and carbonitride films. digitellinc.com

The development of new aminosilane precursors is also expanding the possibilities for creating novel nanoelectronic components. For example, aminosilanes are used to functionalize mesoporous silica (B1680970) nanoparticles, which can then be used for applications such as nitric oxide release. acs.org This highlights the versatility of aminosilanes in creating functional nanomaterials with tailored properties.

Broadening the Scope of Catalytic Transformations Utilizing Aminosilanes

Aminosilanes are not only precursors for materials but are also finding increasing use in catalytic transformations. The Si-N bond in aminosilanes can be strategically cleaved and reformed, enabling a variety of chemical reactions.

A significant area of research is the catalytic dehydrocoupling of amines and silanes to form aminosilanes. rsc.orgresearchgate.net This reaction, often catalyzed by platinum(II) complexes or manganese-based catalysts, provides a direct and atom-economical route to Si-N bond formation. lanl.govresearchgate.net These catalytic systems can operate at very low catalyst loadings, making the process highly efficient. researchgate.net

Aminosilanes themselves can act as reagents in catalytic cycles. For example, the photocatalytic transformation of hydrosilanes using a direct hydrogen-atom-transfer (HAT) photocatalyst allows for the stepwise functionalization of multihydrosilanes. researchgate.net This method provides access to a wide range of functionalized silanes through various transformations like alkylation, vinylation, and arylation. researchgate.net

Furthermore, research into the Lewis acidity of silicon compounds has opened up new avenues for catalysis. While less common than their boron-based counterparts, silicon Lewis acids are being developed for applications in hydrosilation and silylcyanation reactions. osti.gov Although not directly involving aminosilanes in the catalytic center, this research expands the understanding of silicon's catalytic potential and could lead to future applications where aminosilane ligands modulate the reactivity of silicon-based catalysts.

Innovation in Silicon-Based Polymeric Materials for Advanced Applications

Methyl bis(diethylamino)silane and related aminosilanes are crucial building blocks for the synthesis of innovative silicon-based polymeric materials. These polymers, including polysilazanes and polycarbosilazanes, possess unique properties that make them suitable for a wide range of advanced applications.

The manganese-catalyzed dehydrocoupling of amines and silanes is a powerful tool for producing not only aminosilane monomers but also highly cross-linked polycarbosilazane powders and perhydropolysilazane. elsevierpure.comlanl.gov This method offers a sustainable alternative to traditional synthetic routes that rely on chlorosilanes. rsc.org The resulting polymers have applications in the electronics and coatings industries. elsevierpure.comlanl.gov

Plasma-enhanced chemical vapor deposition (PECVD) using aminosilane precursors is another key technique for synthesizing silicon-based polymeric films. For instance, methyltris(diethylamino)silane (MTDEAS) has been used as a single-source precursor to deposit silicon carbonitride (SiCxNy) layers. researchgate.net The properties of these films can be tuned by controlling the deposition temperature and the composition of the precursor mixture. researchgate.net

Q & A

Q. What are the standard synthesis routes and characterization methods for Bis(diethylamino)silane (BDEAS) in laboratory settings?

BDEAS is synthesized via alkylation of silane precursors with diethylamine under controlled conditions. Key steps include purification via distillation to achieve ≥97% purity (metal basis) and characterization using nuclear magnetic resonance (NMR) to confirm molecular structure (e.g., 1^1H and 13^{13}C NMR for amine and silicon bonding environments) . Certificates of Analysis (CoA) from suppliers often include gas chromatography-mass spectrometry (GC-MS) data to verify purity and detect trace impurities . Physical properties such as boiling point (70°C at 30 mmHg) and density (0.804 g/cm³) are critical for handling and experimental reproducibility .

Q. How should researchers safely handle BDEAS given its reactivity and hazards?

BDEAS is moisture-sensitive, flammable (flash point: 30°C), and releases toxic fumes upon decomposition. Safety protocols include:

  • Storage under inert gas (e.g., argon) in sealed containers to prevent hydrolysis .
  • Use of fume hoods and personal protective equipment (PPE) to avoid inhalation (H335 hazard) and skin contact (H315/H319) .
  • Emergency measures: Neutralize spills with dry sand or vermiculite, avoiding water due to exothermic reactions .

Q. What are the primary applications of BDEAS in thin-film deposition processes?

BDEAS is a precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of silicon dioxide (SiO₂), silicon nitride (SiN), and hafnium-silicon oxides. Its reactivity with oxidants (e.g., O₃, H₂O) enables low-temperature (≤300°C) growth, critical for temperature-sensitive substrates . Comparative studies highlight its balanced reactivity and thermal stability, making it preferable over tris(dimethylamino)silane (TDMAS) for certain SiO₂ applications .

Advanced Research Questions

Q. How do ligand structure and steric effects influence BDEAS reactivity in ALD/CVD processes?

Density functional theory (DFT) studies reveal that diethylamino ligands in BDEAS lower activation barriers for SiO₂ nucleation compared to bulkier tert-butylamino groups in BTBAS. However, excessive ligand size can reduce adsorption efficiency on substrate surfaces. Optimal ligand design balances steric hindrance and reactivity to achieve uniform film growth . Experimental validation involves in-situ quartz crystal microbalance (QCM) measurements to monitor deposition rates and precursor decomposition .

Q. What experimental strategies mitigate impurity incorporation in BDEAS-derived thin films?

Impurities (e.g., carbon, nitrogen residues) arise from incomplete ligand dissociation. Mitigation approaches include:

  • Pulse/purge optimization : Lengthening precursor exposure time to ensure ligand desorption .
  • Co-reactant selection : Using O₃ instead of H₂O reduces carbon retention in SiO₂ films .
  • Post-deposition annealing : Thermal treatment at 400–500°C under O₂ removes residual organic fragments .

Q. How does BDEAS compare to other aminosilanes in terms of thermal stability and film quality?

Comparative

PrecursorThermal Stability (°C)Deposition Temp. (°C)Film Roughness (nm)
BDEAS≤300200–3000.8–1.2
BTBAS≤350250–3501.0–1.5
TDMAS≤250150–2500.5–1.0
BDEAS exhibits moderate stability, suitable for mid-temperature processes, but TDMAS offers smoother films at lower temperatures . Contradictions in literature regarding carbon content (e.g., higher in BDEAS vs. BTBAS) necessitate context-specific process tuning .

Q. What analytical techniques resolve contradictions in reported reaction pathways for BDEAS-derived SiO₂?

Discrepancies in mechanistic studies (e.g., ligand elimination vs. hydrolysis pathways) are addressed via:

  • In-situ FTIR spectroscopy : Tracks intermediate species during ALD cycles .
  • X-ray photoelectron spectroscopy (XPS) : Quantifies Si–O bonding vs. residual Si–N/C bonds .
  • Isotopic labeling : Using D₂O or 18^{18}O₂ to trace oxygen incorporation routes .

Methodological Notes

  • Data Interpretation : Cross-reference deposition parameters (e.g., temperature, pressure) with film properties to avoid overgeneralizing precursor performance .
  • Contamination Control : Use high-purity co-reactants (e.g., 99.999% O₃) and substrate pre-cleaning (e.g., UV-ozone treatment) to minimize extrinsic defects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.